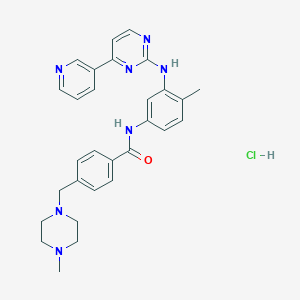

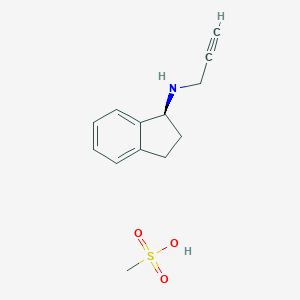

(S)-Rasagiline Mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

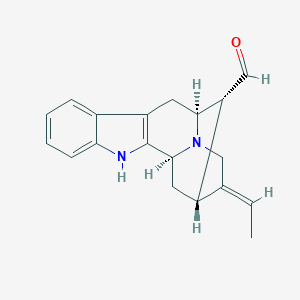

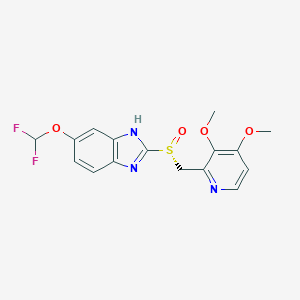

(S)-Rasagiline Mesylate, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO3S and its molecular weight is 281.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Parkinson's Disease Treatment

- Rasagiline as Adjunct Therapy: Rasagiline mesylate, a selective and irreversible monoamine oxidase B (MAO-B) inhibitor, is effective as monotherapy and as adjunct therapy in Parkinson's disease (PD) patients experiencing motor fluctuations. Studies have shown that rasagiline, when combined with levodopa, reduces off-time and improves symptoms in patients with motor fluctuations. This efficacy is comparable to that of another drug, entacapone, in managing PD symptoms (Rascol et al., 2005), (Stern et al., 2004), (Zhang et al., 2013).

Neuroprotective Effects

- In Cardiac Remodeling: Research has explored the neuroprotective and anti-apoptotic properties of rasagiline mesylate. Studies on rats with myocardial infarction indicate that rasagiline can attenuate cardiac remodeling, suggesting potential cardioprotective benefits (Varela et al., 2017), (Varela et al., 2015).

Enhanced Drug Delivery Techniques

- Nanoparticle-Based Transdermal Patches: Innovations in drug delivery methods for rasagiline include the development of nanoparticles for transdermal administration, which aim to enhance brain targeting efficiency and provide non-invasive administration, particularly beneficial for elderly patients with Parkinson's disease (Bali & Salve, 2020), (Kanwar et al., 2019).

Cholinergic Functions and Behavior

- Postnatal Anoxia Rat Model: Rasagiline has been studied in the context of cholinergic dysfunction using a postnatal anoxia-lesioned rat model. The drug improved memory and learning tasks, suggesting a beneficial effect on central cholinergic function (Speiser et al., 1998).

Analytical Methods and Synthesis

- Method Development for Quantification: Development and validation of spectrophotometric and chromatographic methods have been conducted for the estimation of rasagiline mesylate in pharmaceutical forms. These methods enhance the ability to accurately quantify rasagiline in various formulations (PatelVipulP.DesaiTushar et al., 2013), (Cen Junda, 2011), (Fernández et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of (S)-Rasagiline Mesylate, also known as TVP1022 Mesylate, is the Monoamine Oxidase B (MAO-B) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters in the brain . Additionally, TVP1022 Mesylate has been found to interact with Imidazoline 1 and 2 binding sites (I1 & I2) .

Mode of Action

TVP1022 Mesylate acts as a highly potent selective irreversible inhibitor of the MAO-B enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . Furthermore, TVP1022 Mesylate’s interaction with I1 & I2 receptors leads to the activation of the p42/44 mitogen-activated protein kinase (MAPK) signaling pathway .

Biochemical Pathways

The inhibition of MAO-B by TVP1022 Mesylate affects the monoamine neurotransmitter metabolic pathway , leading to an increase in the levels of these neurotransmitters . The activation of the MAPK signaling pathway, on the other hand, results in a variety of downstream effects that contribute to the compound’s cytoprotective and cardioprotective effects .

Pharmacokinetics

As the s-enantiomer of rasagiline mesylate, it is expected to share similar adme (absorption, distribution, metabolism, and excretion) properties . Rasagiline Mesylate is known to be well-absorbed and exhibits high bioavailability .

Result of Action

The inhibition of MAO-B by TVP1022 Mesylate leads to an increase in the levels of monoamine neurotransmitters, which can have various effects depending on the specific neurotransmitter involved . The activation of the MAPK signaling pathway by TVP1022 Mesylate has been associated with cytoprotective and cardioprotective effects .

Propiedades

| { "Design of Synthesis Pathway": "The synthesis of (S)-Rasagiline Mesylate can be achieved through a multi-step process involving various chemical reactions.", "Starting Materials": ["(S)-2-Aminoindan", "Methanesulfonyl chloride", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Acetic acid", "Sodium bicarbonate", "Methanol", "Ethanol"], "Reaction": [ { "Step 1": "The starting material (S)-2-Aminoindan is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form (S)-2-Methanesulfonyl-2,3-dihydro-1H-inden-1-amine." }, { "Step 2": "The above product is then hydrogenated in the presence of palladium on carbon to obtain (S)-2-Methanesulfonyl-1,2,3,4-tetrahydro-1-indanamine." }, { "Step 3": "The obtained product is then treated with acetic acid to form (S)-2-Acetamido-1,2,3,4-tetrahydro-1-indanamine." }, { "Step 4": "The above product is further reacted with sodium bicarbonate and methanol to form (S)-2-Methoxy-1,2,3,4-tetrahydro-1-indanamine." }, { "Step 5": "Finally, the obtained product is treated with methanesulfonyl chloride and ethanol to form (S)-Rasagiline Mesylate." } ] } | |

Número CAS |

202464-89-9 |

Fórmula molecular |

C14H19NO3S |

Peso molecular |

281.37 g/mol |

Nombre IUPAC |

ethanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C12H13N.C2H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2-6(3,4)5/h1,3-6,12-13H,7-9H2;2H2,1H3,(H,3,4,5)/t12-;/m0./s1 |

Clave InChI |

SCAMAIXJQQWKLO-YDALLXLXSA-N |

SMILES isomérico |

CCS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 |

SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |

SMILES canónico |

CCS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |

Sinónimos |

(1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine Mesylate; (S)-2,3-Dihydro-N-2-propynyl-1H-inden-1-amine Mesylate; TVP 1022 Mesylate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

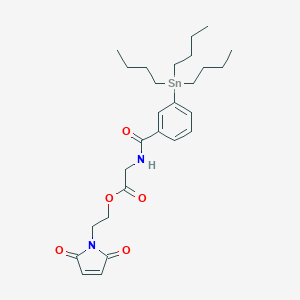

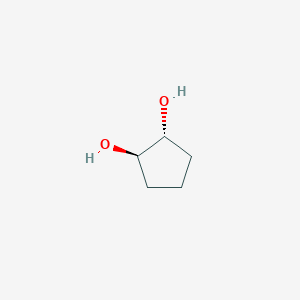

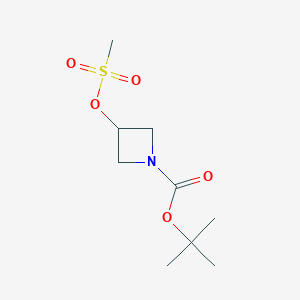

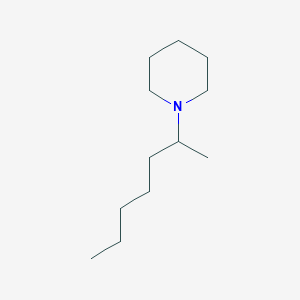

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)